molecular formula C10H14ClNO2 B2717660 2-(Benzylamino)propanoic acid hydrochloride CAS No. 1396964-66-1

2-(Benzylamino)propanoic acid hydrochloride

Cat. No.: B2717660
CAS No.: 1396964-66-1
M. Wt: 215.68
InChI Key: GZAYAHLVTOOUMY-UHFFFAOYSA-N
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Description

2-(Benzylamino)propanoic acid hydrochloride is an α-amino acid derivative characterized by a benzyl group attached to the amino moiety of a propanoic acid backbone, with the hydrochloride salt enhancing its stability and solubility. Such derivatives are frequently utilized in pharmaceutical research as intermediates for peptide modifications or bioactive molecule development .

Properties

IUPAC Name

2-(benzylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAYAHLVTOOUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396964-66-1
Record name 2-(benzylamino)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)propanoic acid hydrochloride typically involves the reaction of benzylamine with alanine. The reaction proceeds as follows:

    Starting Materials: Benzylamine and alanine.

    Reaction Conditions: The reaction is carried out in an aqueous medium with hydrochloric acid as a catalyst.

    Procedure: Benzylamine is added to a solution of alanine in water. Hydrochloric acid is then added to the mixture to catalyze the reaction. The reaction mixture is stirred at room temperature for several hours.

    Isolation: The product, this compound, is isolated by filtration and purified by recrystallization from water.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylamino propanoic acid derivatives.

Scientific Research Applications

Organic Synthesis

2-(Benzylamino)propanoic acid hydrochloride is widely used as a building block in organic synthesis. It acts as a reagent in various chemical reactions, facilitating the formation of complex molecular structures. Its ability to participate in amine coupling reactions makes it valuable for synthesizing peptides and other biologically active compounds.

Proteomics Research

In biological studies, this compound is employed in proteomics research to investigate protein interactions and functions. It can act as a ligand, binding to specific receptors or enzymes, thus modulating their activity. This property is crucial for understanding biochemical pathways and developing new therapeutic strategies.

Medicinal Chemistry

The compound's structural similarity to amino acids positions it as a candidate for therapeutic applications. Research has indicated potential uses in treating neurological disorders due to its anticonvulsant properties. Studies have shown that derivatives of this compound exhibit significant anticonvulsant activity in models such as the maximal electroshock (MES) and chemoshock (scPTZ) seizure tests.

Anticonvulsant Activity

Research has focused on the anticonvulsant properties of this compound and its derivatives. A systematic evaluation revealed several analogs with promising efficacy, achieving effective doses (ED50) indicative of moderate to high activity against seizures.

Tyrosinase Inhibition

Another significant application of this compound is its ability to inhibit tyrosinase, an enzyme crucial for melanin production. In vitro studies demonstrated that certain derivatives effectively inhibited tyrosinase activity in melanoma cells (B16F10), suggesting potential applications in treating hyperpigmentation disorders.

β-cell Protection

Recent investigations have highlighted the protective effects of this compound on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. Modifications to the benzylamine structure enhanced its protective activity, indicating implications for diabetes treatment by safeguarding β-cells from apoptosis.

Case Studies and Research Findings

ActivityFindingsReference
AnticonvulsantSignificant activity in MES and scPTZ tests
Tyrosinase InhibitionEffective inhibition in B16F10 melanoma cells
β-cell ProtectionHigh protective activity against ER stress

Mechanism of Action

The mechanism of action of 2-(Benzylamino)propanoic acid hydrochloride involves its interaction with biological molecules. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s structure allows it to mimic natural amino acids, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Challenges

  • Stereochemical Complexity: Stereospecific derivatives like Benzyl (2S)-3-amino-2-hydroxypropanoate HCl require enantioselective synthesis, increasing production costs .
  • Analytical Interference : Co-analysis of benzydamine HCl with excipients like methylparaben is challenging due to overlapping chromatographic peaks, necessitating method optimization .

Biological Activity

2-(Benzylamino)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a benzyl group and a propanoic acid moiety, allows it to interact with various biological systems, making it a valuable subject of study.

This compound can be synthesized through the reaction of benzylamine with alanine in an aqueous medium, catalyzed by hydrochloric acid. The general reaction is as follows:

  • Starting Materials : Benzylamine and alanine.
  • Reaction Conditions : Aqueous medium with hydrochloric acid.
  • Procedure : Mixing and stirring at room temperature followed by filtration and recrystallization.

This synthesis is crucial for obtaining the compound in a pure form for further biological testing.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific receptors or enzymes. This interaction can modulate the activity of these biological molecules, allowing it to participate in various biochemical pathways. Its structural similarity to natural amino acids enhances its potential for bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in the table below:

Pathogen MIC (mg/mL)
Escherichia coli0.0048
Staphylococcus aureus0.0098
Candida albicans0.039
Bacillus mycoides0.0048

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity, particularly against Candida species. The compound's efficacy against fungal infections is significant, with studies reporting inhibition zones indicating its potential therapeutic applications .

Case Studies

A notable case study involved the evaluation of various derivatives of the compound, revealing that modifications to the benzyl group can enhance biological activity. For instance, substituents that increase lipophilicity or introduce electron-withdrawing groups have been associated with improved antimicrobial properties .

In another study focusing on structural analogs, compounds similar to this compound were tested for their ability to inhibit bacterial growth, demonstrating varying degrees of effectiveness based on structural modifications .

Comparison with Similar Compounds

When compared to structurally similar compounds such as N-benzylglycine and N-benzylserine, this compound stands out due to its unique combination of functional groups that facilitates diverse biological interactions .

Compound Structural Features Biological Activity
This compoundBenzyl and propanoic acid moietiesAntimicrobial, antifungal
N-benzylglycineLacks propanoic acidLimited bioactivity
N-benzylserineContains hydroxyl groupVaries; less studied

Q & A

Q. What are the key steps in synthesizing 2-(benzylamino)propanoic acid hydrochloride with high yield and purity?

A multi-step synthesis is recommended:

Amino group protection : Protect the primary amine of L-alanine using Boc anhydride to prevent undesired side reactions.

Coupling : React Boc-L-alanine with benzylamine via coupling reagents (e.g., HATU or EDC) to form Boc-L-alanine-benzylamide.

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) to yield the free amine intermediate.

Salt formation : Treat the product with hydrochloric acid in a solvent like diethyl ether to crystallize the hydrochloride salt.

Purification : Isolate the product via filtration and wash with sodium bicarbonate and sodium chloride solutions to remove impurities .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of benzyl, amino, and propanoic acid groups via 1^1H and 13^{13}C NMR.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ peak at m/z 228.1).
  • Elemental Analysis : Verify stoichiometry (e.g., C10_{10}H14_{14}ClNO2_2).
  • X-ray Diffraction (XRD) : Resolve crystal structure if single crystals are obtainable .

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Critical parameters:

  • Temperature : Maintain 80°C during coupling to enhance reaction kinetics while avoiding decomposition .
  • Solvent selection : Use ethanol or tetrahydrofuran (THF) to improve solubility of intermediates .
  • pH control : Neutralize reaction mixtures post-deprotection to prevent acid-catalyzed side reactions .

Advanced Research Questions

Q. What strategies address conflicting data on the compound’s stability in aqueous solutions?

  • pH-dependent stability assays : Test compound integrity across pH 2–9 using HPLC to identify degradation thresholds.
  • Long-term stability studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months, monitoring via NMR and MS for decomposition products (e.g., benzylamine or propanoic acid derivatives) .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Screen against target enzymes (e.g., Cryptosporidium parvum IMPDH) using software like AutoDock Vina to assess binding affinity.
  • QSAR modeling : Corrogate structural features (e.g., benzyl group hydrophobicity) with activity data from analogs (e.g., GW 1929 hydrochloride, a PPARγ agonist) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength).
  • Isotopic labeling : Use 15^{15}N-labeled benzylamine to track amino group participation in substitution pathways .

Q. How do structural modifications influence the compound’s physicochemical properties?

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to the benzyl ring to enhance solubility.
  • Salt forms : Compare hydrochloride vs. dihydrochloride salts for stability and bioavailability using thermal gravimetric analysis (TGA) and dissolution testing .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Reproducibility checks : Replicate protocols from conflicting studies (e.g., THF vs. ethanol as solvents) .
  • Byproduct profiling : Use LC-MS to identify impurities (e.g., unreacted benzylamine) and adjust stoichiometry or reaction time accordingly.

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal ConditionEvidence Source
Coupling Temperature80°C
SolventEthanol or THF
Deprotection AgentTrifluoroacetic Acid

Q. Table 2. Stability Assessment Under Accelerated Conditions

Storage TemperatureDegradation Products Detected After 3 MonthsAnalytical Method
40°CBenzylamine, propanoic acid derivativesHPLC-MS

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